

# Biological activity of Methyl 4-(1H-indol-2-yl)benzoate derivatives.

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## Compound of Interest

Compound Name: Methyl 4-(1H-indol-2-yl)benzoate

Cat. No.: B1589171

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An In-Depth Technical Guide to the Biological Activity of **Methyl 4-(1H-indol-2-yl)benzoate** Derivatives

## Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of natural products and FDA-approved pharmaceuticals.<sup>[1][2][3]</sup> This guide provides a comprehensive technical overview of the biological activities associated with a specific class of these compounds: **Methyl 4-(1H-indol-2-yl)benzoate** derivatives. While this document centers on this core structure, the insights and data presented are synthesized from extensive research on the broader class of 2-aryl-indole derivatives, which share fundamental structural and mechanistic characteristics. We will explore their significant potential as anticancer agents, primarily through the mechanism of tubulin polymerization inhibition, and delve into their secondary anti-inflammatory and antimicrobial activities. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic diagrams, and an analysis of the structure-activity relationships that govern the efficacy of these promising therapeutic candidates.

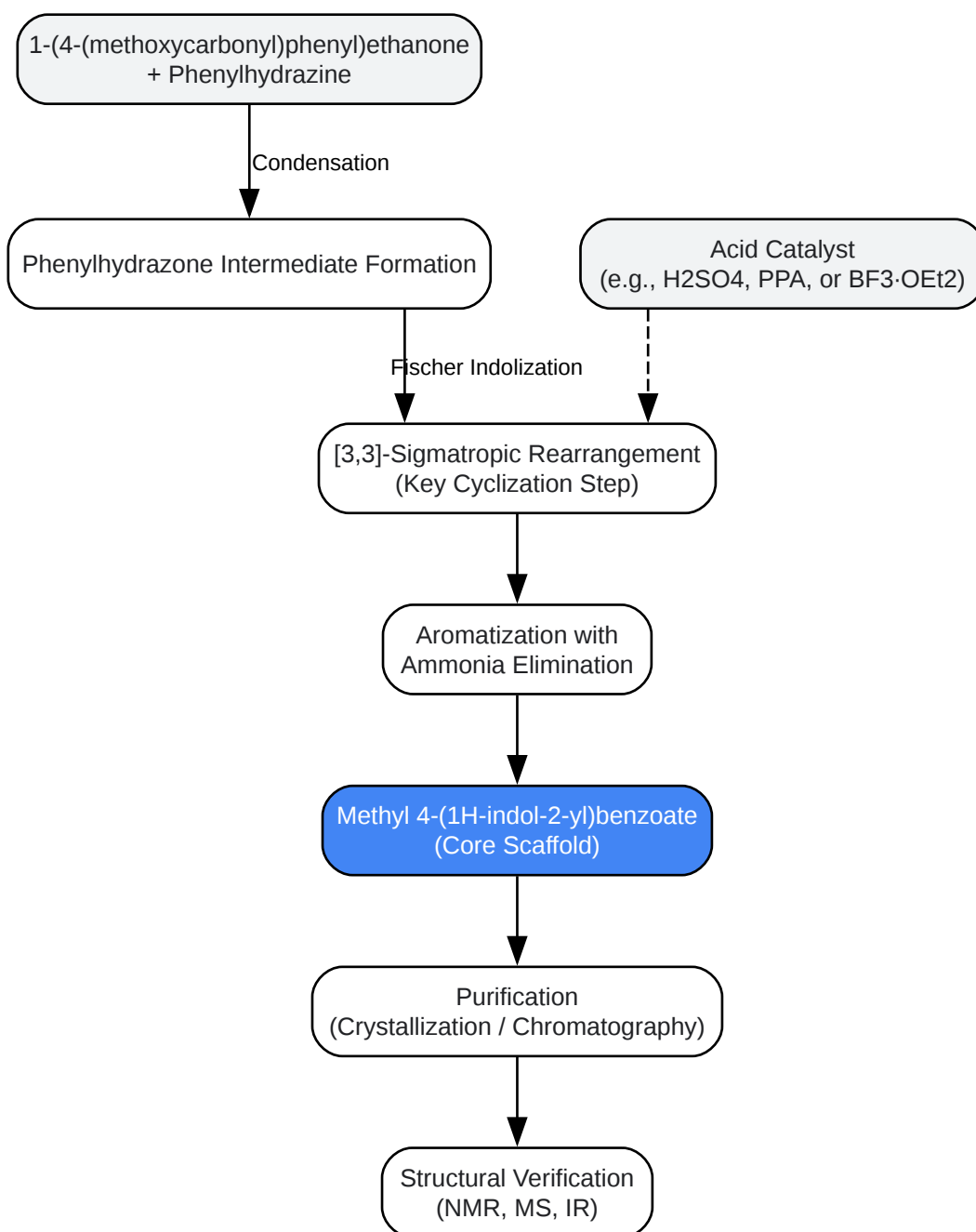
## The Indole Scaffold: A Foundation for Drug Discovery

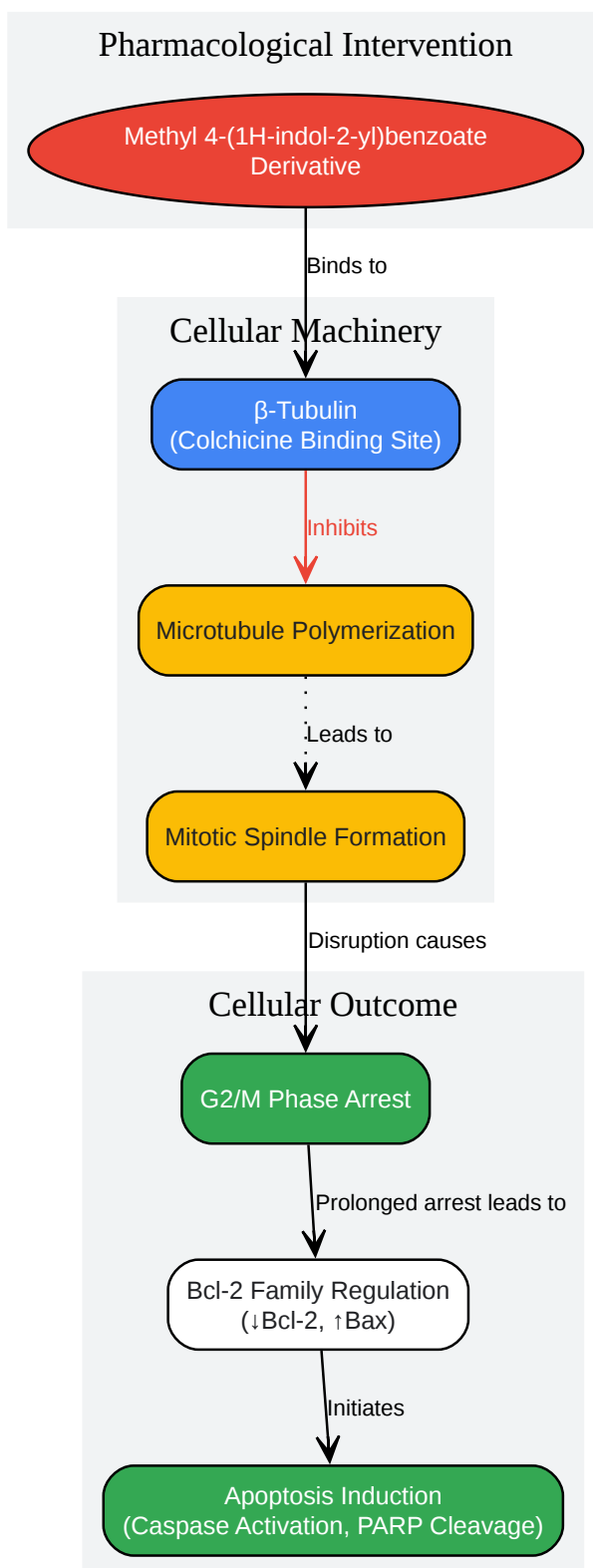
The indole ring system, a bicyclic aromatic heterocycle, is a recurring motif in biologically active molecules.<sup>[3][4]</sup> Its unique electronic properties and its ability to form key hydrogen bonds, hydrophobic, and  $\pi$ - $\pi$  stacking interactions allow it to bind with high affinity to a diverse range of biological targets.<sup>[5]</sup> This versatility has led to the development of numerous indole-based drugs with applications ranging from anti-inflammatory agents like Indomethacin to anticancer therapies such as Sunitinib.<sup>[2][3][5]</sup> The **Methyl 4-(1H-indol-2-yl)benzoate** framework serves as a strategic starting point for creating libraries of derivatives, where modifications to the indole nitrogen, the phenyl ring, or the ester group can be systematically explored to optimize potency, selectivity, and pharmacokinetic properties.

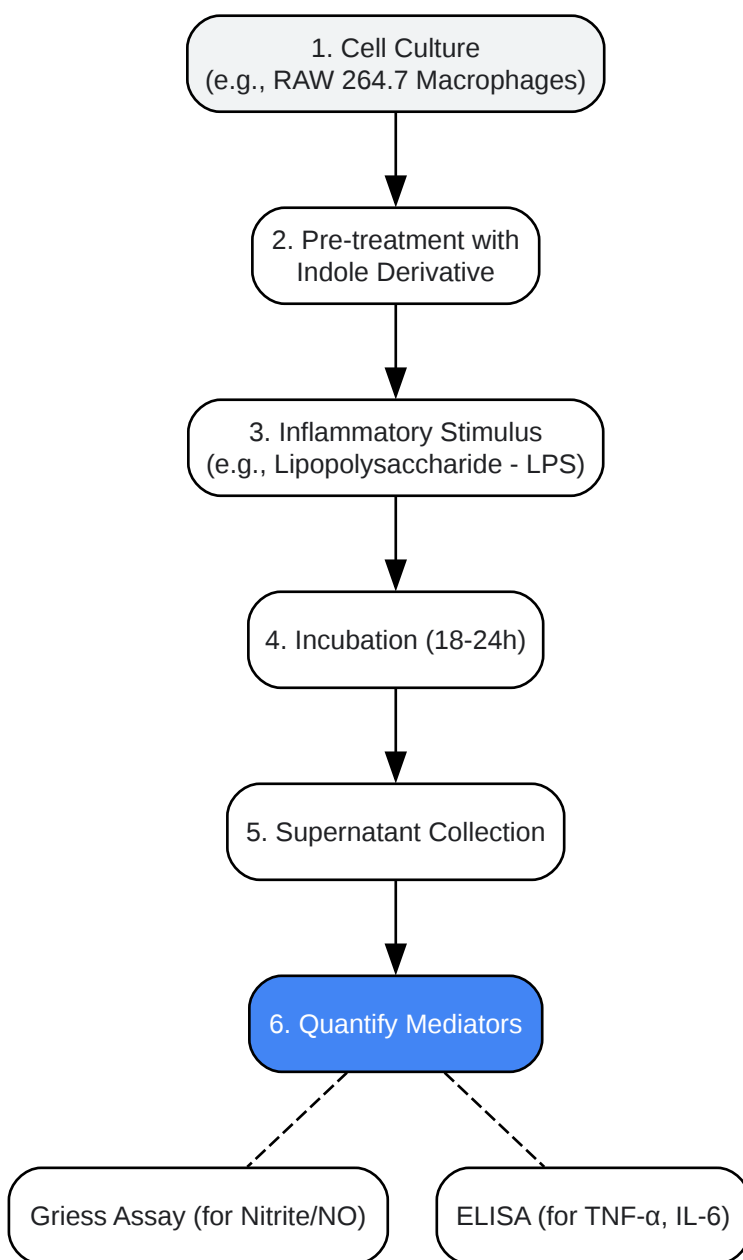
## General Synthesis Strategy

The synthesis of 2-aryl-indole derivatives, including the **Methyl 4-(1H-indol-2-yl)benzoate** core, can be achieved through several established synthetic routes. One of the most classic and adaptable methods is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone derived from an appropriate ketone. For this specific scaffold, the starting material would be a hydrazone formed from phenylhydrazine and 1-(4-(methoxycarbonyl)phenyl)ethanone.

Below is a conceptual workflow for the synthesis of the core scaffold.







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#### Contact

Address: 3281 E Guasti Rd

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